3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties.
1,3-bis(trifluoromethyl)-5-bromobenzene: Used in the synthesis of complex organic molecules.
Uniqueness
3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development.
Properties
Molecular Formula |
C16H11Br2ClN2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-methylpyrazole |
InChI |
InChI=1S/C16H11Br2ClN2/c1-21-16(11-5-3-7-13(18)9-11)14(19)15(20-21)10-4-2-6-12(17)8-10/h2-9H,1H3 |
InChI Key |
KVXWKEDMSDUGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)Cl)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.